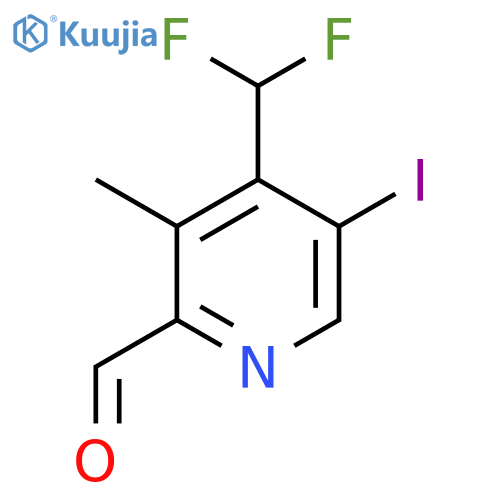Cas no 1806019-75-9 (4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde)

1806019-75-9 structure
商品名:4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde
CAS番号:1806019-75-9
MF:C8H6F2INO
メガワット:297.04062128067
CID:4891979
4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde
-
- インチ: 1S/C8H6F2INO/c1-4-6(3-13)12-2-5(11)7(4)8(9)10/h2-3,8H,1H3
- InChIKey: UDNVMUAPNZOLKE-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(C=O)C(C)=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 191
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 2.3
4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029024347-500mg |
4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde |
1806019-75-9 | 95% | 500mg |
$1,769.25 | 2022-04-01 | |
| Alichem | A029024347-250mg |
4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde |
1806019-75-9 | 95% | 250mg |
$960.40 | 2022-04-01 | |
| Alichem | A029024347-1g |
4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde |
1806019-75-9 | 95% | 1g |
$2,837.10 | 2022-04-01 |
4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde 関連文献
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
1806019-75-9 (4-(Difluoromethyl)-5-iodo-3-methylpyridine-2-carboxaldehyde) 関連製品
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1189426-16-1(Sulfadiazine-13C6)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量